Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
Brand Name: Vulcanchem
CAS No.: 97988-85-7
VCID: VC8336289
InChI: InChI=1S/C6H13F3NO3P.ClH/c1-3-12-14(11,13-4-2)5(10)6(7,8)9;/h5H,3-4,10H2,1-2H3;1H
SMILES: CCOP(=O)(C(C(F)(F)F)N)OCC.Cl
Molecular Formula: C6H14ClF3NO3P
Molecular Weight: 271.6 g/mol

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride

CAS No.: 97988-85-7

VCID: VC8336289

Molecular Formula: C6H14ClF3NO3P

Molecular Weight: 271.6 g/mol

* For research use only. Not for human or veterinary use.

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride - 97988-85-7

Description

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride is a chemical compound that belongs to the class of phosphonates. It is a derivative of phosphonic acid, where the phosphorus atom is bonded to a trifluoroethyl group and an amino group, and the compound is further esterified with ethanol. This compound is of interest in various chemical and biological applications due to its unique properties.

Synthesis and Preparation

The synthesis of diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride typically involves the reaction of appropriate precursors such as trifluoroethylamine derivatives with phosphorus-containing reagents. The specific synthesis route may vary depending on the desired yield and purity.

Safety and Handling

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride is classified with hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). It requires proper handling and storage to minimize risks.

Hazard StatementPrecautionary Statement
H315P261, P264, P280
H319P305+P351+P338, P337+P313
H335P304+P340, P312, P332+P313
CAS No. 97988-85-7
Product Name Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
Molecular Formula C6H14ClF3NO3P
Molecular Weight 271.6 g/mol
IUPAC Name 1-diethoxyphosphoryl-2,2,2-trifluoroethanamine;hydrochloride
Standard InChI InChI=1S/C6H13F3NO3P.ClH/c1-3-12-14(11,13-4-2)5(10)6(7,8)9;/h5H,3-4,10H2,1-2H3;1H
Standard InChIKey IGKOMVXPVBUTJT-UHFFFAOYSA-N
SMILES CCOP(=O)(C(C(F)(F)F)N)OCC.Cl
Canonical SMILES CCOP(=O)(C(C(F)(F)F)N)OCC.Cl
PubChem Compound 13409858
Last Modified Jul 27 2023

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